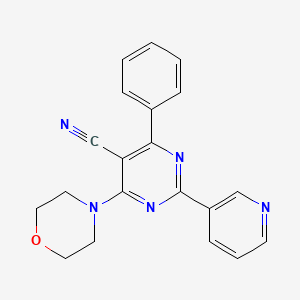

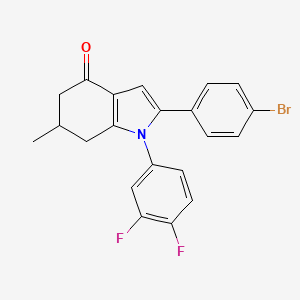

![molecular formula C11H10ClF3N2 B2899456 1-[[2-(Trifluoromethyl)phenyl]methyl]pyrazole;hydrochloride CAS No. 2418692-51-8](/img/structure/B2899456.png)

1-[[2-(Trifluoromethyl)phenyl]methyl]pyrazole;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2, and three carbon © atoms . It has a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A key step involved in the synthesis of pyrazole derivatives is the oxidation of sulfur into sulfoxide .Molecular Structure Analysis

Pyrazoles are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A regioselective synthesis of tri- or tetrasubstituted pyrazoles by the reaction of hydrazones with nitroolefins mediated with strong bases such as t-BuOK exhibits a reversed, exclusive 1,3,4-regioselectivity .Wirkmechanismus

The P2X7 receptor is a protein that is expressed on the surface of immune cells and is involved in several biological processes such as inflammation, apoptosis, and cytokine release. 1-[[2-(Trifluoromethyl)phenyl]methyl]pyrazole;hydrochloride selectively blocks the P2X7 receptor, thereby inhibiting its downstream signaling pathways. This leads to a reduction in inflammation and other pathological processes associated with P2X7 receptor activation.

Biochemical and Physiological Effects:

This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in preclinical models of arthritis and neuropathic pain. The compound has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. Additionally, it has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 1-[[2-(Trifluoromethyl)phenyl]methyl]pyrazole;hydrochloride in lab experiments is its selectivity for the P2X7 receptor. This allows for more precise targeting of the receptor and reduces the potential for off-target effects. However, one of the limitations of using the compound is its hydrophobic nature, which can make it difficult to dissolve in aqueous solutions. This can lead to issues with bioavailability and dosing in animal models.

Zukünftige Richtungen

There are several future directions for the study of 1-[[2-(Trifluoromethyl)phenyl]methyl]pyrazole;hydrochloride. One potential area of research is the development of more potent and selective P2X7 receptor antagonists. Additionally, the compound could be further studied for its potential therapeutic applications in other diseases such as autoimmune disorders and infectious diseases. Finally, the compound could be studied in combination with other drugs to determine its potential synergistic effects.

Synthesemethoden

The synthesis of 1-[[2-(Trifluoromethyl)phenyl]methyl]pyrazole;hydrochloride involves the reaction of 2-(trifluoromethyl)benzyl chloride with 1H-pyrazole in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to yield the hydrochloride salt. The purity of the compound can be improved through recrystallization or chromatography.

Wissenschaftliche Forschungsanwendungen

1-[[2-(Trifluoromethyl)phenyl]methyl]pyrazole;hydrochloride has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the P2X7 receptor, which is involved in several diseases such as chronic pain, inflammation, and cancer. The compound has shown promising results in preclinical studies as a potential treatment for these conditions.

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[[2-(trifluoromethyl)phenyl]methyl]pyrazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2.ClH/c12-11(13,14)10-5-2-1-4-9(10)8-16-7-3-6-15-16;/h1-7H,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXUJZFFPJJCSMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=N2)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

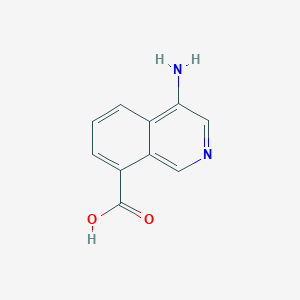

![7-(4-chlorophenyl)-N,2,4-trimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B2899373.png)

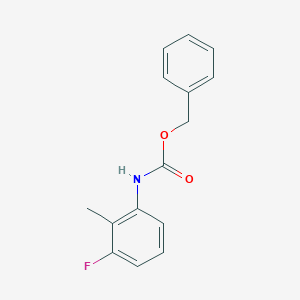

![6-Ethoxy-3-(4-ethoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2899377.png)

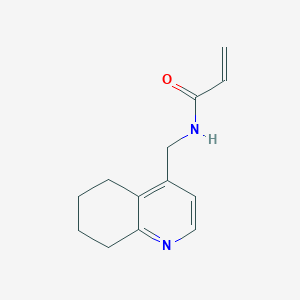

![N-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2899380.png)

![3-acetyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzene-1-sulfonamide](/img/structure/B2899383.png)

![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B2899386.png)

![4-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2899387.png)